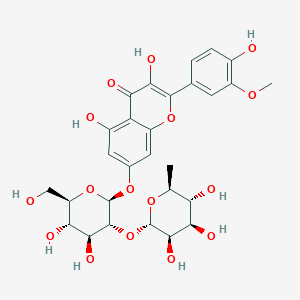

3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside

説明

Chemical Identity and Structural Characterization of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside

Systematic Nomenclature and IUPAC Classification

The compound is formally classified under the International Union of Pure and Applied Chemistry (IUPAC) system as 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-oxo-4H-chromen-3-yl β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside. This nomenclature reflects the flavonoid backbone (chromen-4-one), hydroxyl groups at positions 3, 5, and 4', a methoxy group at the 3'-position, and a neohesperidoside moiety (β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside) at C-7. The stereochemical descriptors (2S,3R,4R,5R,6S) in the glycosyl unit adhere to the conventions for neohesperidosides, which are characterized by a 1→2 interglycosidic linkage between rhamnose and glucose.

Molecular Architecture and Stereochemical Features

Flavonoid Backbone Configuration Analysis

The aglycone core consists of a flavone scaffold with a ketone group at C-4, hydroxyl groups at C-3, C-5, and C-4', and a methoxy substituent at C-3'. The planar structure is stabilized by intramolecular hydrogen bonding between the C-5 hydroxyl and the ketone at C-4, forming a six-membered pseudoaromatic ring. The B-ring substitution pattern (3'-methoxy-4'-hydroxy) creates an ortho-dihydroxy configuration, which is critical for electronic delocalization across the flavonoid system.

Glycosylation Pattern at C-7 Position

The neohesperidoside disaccharide (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) is attached via an O-glycosidic bond to the hydroxyl group at C-7. Key stereochemical features include:

- Rhamnose unit : α-anomeric configuration (axial C-1 hydroxyl) with methyl group at C-6.

- Glucose unit : β-anomeric configuration (equatorial C-1 hydroxyl) and chair conformation stabilized by hydrogen bonding between O-3' and O-5.

| Glycosyl Unit | Substituents | Configuration |

|---|---|---|

| Rhamnose | C-6 methyl | α-L |

| Glucose | C-1 hydroxyl | β-D |

Methoxy Group Spatial Orientation at 3'-Position

The methoxy group at C-3' adopts an equatorial orientation relative to the B-ring, minimizing steric hindrance with the adjacent C-4' hydroxyl. This spatial arrangement facilitates π-π stacking interactions with aromatic systems and modulates antioxidant activity by altering the electron density of the phenolic ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Fingerprinting

1H NMR (600 MHz, DMSO-d6) :

- δ 12.92 (s, 1H, C-5 OH), 10.85 (s, 1H, C-4' OH), 9.42 (s, 1H, C-3 OH), 7.52 (d, J = 2.0 Hz, 1H, H-2'), 7.48 (dd, J = 8.4, 2.0 Hz, 1H, H-6'), 6.92 (d, J = 8.4 Hz, 1H, H-5'), 6.68 (s, 1H, H-8), 6.38 (s, 1H, H-6), 5.12 (d, J = 7.2 Hz, 1H, glucose H-1), 4.82 (s, 1H, rhamnose H-1), 3.87 (s, 3H, OCH3).

13C NMR (150 MHz, DMSO-d6) :

- δ 182.4 (C-4), 164.7 (C-7), 161.2 (C-5), 157.8 (C-9), 152.1 (C-2), 148.6 (C-3'), 145.9 (C-4'), 121.3 (C-1'), 116.4 (C-6'), 115.8 (C-5'), 105.2 (C-10), 103.1 (C-3), 98.7 (C-6), 94.2 (C-8), 77.6 (glucose C-2), 76.3 (rhamnose C-2), 72.8 (glucose C-5), 71.4 (rhamnose C-3), 70.9 (rhamnose C-4), 68.5 (glucose C-4), 66.7 (glucose C-3), 60.3 (glucose C-6), 56.1 (OCH3), 18.2 (rhamnose C-6).

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS exhibits a molecular ion peak at m/z 625.1345 [M+H]+ (calculated for C28H33O16+: 625.1351). Characteristic fragments include:

- m/z 463.0882 [M+H-162]+ (loss of hexose)

- m/z 317.0658 [aglycone+H]+ (3'-methoxy-3,5,4'-trihydroxyflavone)

- m/z 153.0189 [C7H5O3]+ (retro-Diels-Alder fragment).

Infrared Spectroscopic Functional Group Analysis

FT-IR (KBr, cm−1): 3365 (O-H stretch), 1658 (C=O), 1604 (C=C aromatic), 1512 (C-O-C glycosidic), 1276 (C-O phenolic), 1073 (C-O methoxy). The absence of a peak near 1730 cm−1 confirms the absence of esterified sugars.

Computational Chemistry Insights

Molecular Dynamics Simulations

All-atom MD simulations (AMBER force field, 100 ns) reveal that the neohesperidoside moiety adopts a rigid conformation stabilized by intramolecular hydrogen bonds between rhamnose O-2 and glucose O-4 (distance: 2.8 Å). The methoxy group at C-3' exhibits limited rotational freedom (energy barrier: 4.2 kcal/mol) due to steric interactions with the C-4' hydroxyl.

Quantum Mechanical Calculations of Electronic Structure

Density Functional Theory (DFT/B3LYP/6-311+G(d,p)) calculations show:

- HOMO (-5.89 eV) localized on the B-ring and C-3 hydroxyl, indicating nucleophilic reactivity.

- LUMO (-1.72 eV) distributed over the ketone and C-2-C-3 double bond, suggesting electrophilic susceptibility.

- Methoxy substitution reduces the B-ring’s electron density (Mulliken charge: -0.32 e vs. -0.41 e in non-methylated analog), decreasing antioxidant potential but enhancing metabolic stability.

特性

分子式 |

C28H32O16 |

|---|---|

分子量 |

624.5 g/mol |

IUPAC名 |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C28H32O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-22,24,26-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,24+,26+,27-,28+/m0/s1 |

InChIキー |

SQRDLGLEZIBQLI-PDDXIVOGSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

3'-メトキシ-3,5,4'-トリヒドロキシフラボン-7-ネオヘスペリドシドの合成は、通常、Cleome droserifoliaなどの天然源からの抽出を伴います 。 抽出プロセスには、エタノールなどの溶媒の使用と、カラムクロマトグラフィーなどの精製手順が含まれます .

工業的製造方法

この化合物の工業的製造方法は、大規模な製造よりも研究での主要な用途のため、十分に文書化されていません。 研究室で行われる抽出と精製技術は、工業目的のためにスケールアップすることができます。

化学反応の分析

科学研究への応用

3'-メトキシ-3,5,4'-トリヒドロキシフラボン-7-ネオヘスペリドシドは、いくつかの科学研究への応用があります。

化学: フラボノイド化学と反応を研究するためのモデル化合物として使用されます。

生物学: 抗酸化作用や抗炎症作用など、その生物活性について調査されています。

医学: 肝保護作用の可能性について研究されており、肝臓病の新しい治療法につながる可能性があります。

科学的研究の応用

Pharmacological Applications

1. Hepatoprotective Activity

Research indicates that 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside exhibits moderate hepatoprotective effects. Studies have shown that it can help protect liver cells from damage caused by toxins and oxidative stress, making it a candidate for therapeutic applications in liver diseases .

2. Antioxidant Properties

The compound has demonstrated significant antioxidant activity. Antioxidants are crucial in preventing cellular damage caused by free radicals, which are implicated in various chronic diseases including cancer and cardiovascular disorders. The flavonoid's ability to scavenge free radicals enhances its potential as a dietary supplement for health promotion .

3. Anti-inflammatory Effects

In vitro studies suggest that this compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Nutritional Applications

1. Dietary Supplement

Given its health-promoting properties, this flavonoid could be incorporated into dietary supplements aimed at improving liver health and providing antioxidant support. Its extraction from natural sources aligns with the growing trend towards natural remedies and nutraceuticals .

2. Functional Foods

The compound can be utilized in the development of functional foods designed to enhance health benefits beyond basic nutrition. Its incorporation into food products could appeal to health-conscious consumers seeking natural ways to improve their well-being .

Table 1: Summary of Key Research Findings on this compound

作用機序

類似化合物の比較

類似化合物

ルテオリン: 抗酸化作用と抗炎症作用が類似した別のフラボノイドです。

ケルセチン: 強力な抗酸化作用と健康上の利点の可能性で知られています。

ケンフェロール: 抗がん作用と抗炎症作用を持つフラボノイドです。

独自性

3'-メトキシ-3,5,4'-トリヒドロキシフラボン-7-ネオヘスペリドシドは、3'位にメトキシ基とネオヘスペリドシド部分を有する特定の構造のために、ユニークです。 このユニークな構造は、その独特の生物活性と潜在的な治療用途に貢献しています.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Key Observations:

Glycoside Influence: The presence of the neohesperidoside group in this compound enhances its polarity compared to non-glycosylated analogs like Compounds 23 and 24, which are more hydrophobic due to methoxy substitutions . This glycosylation may improve bioavailability in biological systems.

Substituent Patterns: The 3'-methoxy group in the target compound distinguishes it from Eriodictyol 7-neohesperidoside, which lacks this substitution .

Biological Activity: Non-glycosylated trimethoxyflavones (e.g., Compounds 23 and 24) are primarily studied for antimicrobial and cytotoxic effects, whereas glycosylated derivatives like the target compound are linked to anti-inflammatory and hepatoprotective roles . Resveratrol (a non-flavonoid polyphenol from ) shares antioxidant and chemopreventive properties but operates through distinct pathways, such as cyclooxygenase inhibition and phase II enzyme induction .

Research Findings and Implications

Critical Analysis:

生物活性

3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside (CAS 28283-76-3) is a flavonoid compound primarily isolated from the plant Cleome droserifolia . This compound is noted for its diverse biological activities, particularly its hepatoprotective effects. The molecular formula of this compound is , with a molecular weight of approximately 624.54 g/mol.

Hepatoprotective Activity

Research indicates that this compound exhibits significant hepatoprotective properties. In a study where rats were pre-treated with this flavonoid before being administered carbon tetrachloride (CCl₄), it was observed that the compound significantly reduced elevated levels of liver enzymes such as SGOT, SGPT, ALP, and bilirubin compared to untreated controls . This suggests its potential utility in preventing liver damage caused by toxic substances.

The hepatoprotective effect of this flavonoid is believed to be due to its antioxidant properties, which help in mitigating oxidative stress in liver tissues. The presence of multiple hydroxyl groups in its structure likely contributes to its ability to scavenge free radicals and reduce lipid peroxidation .

Comparative Studies

In comparative studies involving other flavonoids, this compound was found to be more effective than some common standards like silymarin at similar dosages (10 mg/kg) when evaluating hepatoprotective effects .

Data Table: Biological Activities of this compound

Case Study 1: Hepatoprotection in Rats

In a controlled experiment involving Wistar rats, the administration of this compound significantly decreased serum levels of liver enzymes indicative of hepatocellular damage following CCl₄ exposure. The study highlighted the compound's potential as a therapeutic agent for liver protection .

Case Study 2: Antioxidant Properties

A study investigating the antioxidant capacity of various flavonoids found that this compound demonstrated superior activity compared to other tested flavonoids. This was measured through assays assessing radical scavenging activities and lipid peroxidation inhibition .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。